molecular formula C15H13N3O2S B4523670 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4523670
M. Wt: 299.3 g/mol
InChI Key: SUPZIRPCFOBVNP-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a heterocyclic organic compound featuring a benzothiazolone core linked to a pyridinylmethyl acetamide moiety. Its molecular formula is C₁₅H₁₃N₃O₂S, with a molecular weight of approximately 307.35 g/mol.

Properties

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(17-9-11-5-7-16-8-6-11)10-18-15(20)12-3-1-2-4-13(12)21-18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPZIRPCFOBVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents attached to the acetamide group, influencing physicochemical properties and biological efficacy. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituent Key Structural Features Impact on Properties
N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 4-Acetylaminophenyl Polar acetylated amine group Enhanced solubility; potential for hydrogen bonding with biological targets
N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 2-Chlorobenzyl Electronegative chlorine atom Increased lipophilicity; improved membrane permeability
N-(3,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide 3,4-Dimethoxyphenyl Electron-rich methoxy groups Altered electronic profile; potential modulation of receptor binding
N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Indole-ethyl Bulky indole moiety Enhanced interaction with hydrophobic enzyme pockets; possible serotonin receptor affinity

Physicochemical Properties

Property Target Compound N-(2-chlorobenzyl) Analog N-(3,4-dimethoxyphenyl) Analog
Molecular Weight 307.35 g/mol 334.80 g/mol 342.37 g/mol
LogP (Predicted) ~2.1 ~3.5 ~2.8
Solubility Moderate in DMSO Low aqueous solubility Moderate in ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide

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